Palladium ammine chloride

Description

Historical Context and Significance in Coordination Chemistry

The study of metal ammine complexes, including those of palladium, was instrumental in the development of modern coordination theory. wikipedia.org At the forefront of this was Alfred Werner, who received the Nobel Prize in Chemistry in 1913 for his groundbreaking work. libretexts.orglibretexts.org In the late 19th and early 20th centuries, Werner studied various metal-ammine complexes, which helped him to formulate his revolutionary concepts of primary valency (oxidation state) and secondary valency (coordination number). researchgate.nettamu.edu

Werner’s research on compounds, such as those with the general formula [Co(NH₃)₄Cl₂]Cl, led him to propose an octahedral geometry for six-coordinate complexes. libretexts.orgtamu.edu This was a significant departure from previous theories and correctly explained the existence of isomers—compounds with the same chemical formula but different arrangements of atoms. libretexts.orgtamu.edu For instance, the existence of two isomers for [Co(NH₃)₄Cl₂]Cl was consistent with an octahedral arrangement of ligands. libretexts.orglibretexts.org The principles derived from the study of cobalt and platinum ammine complexes were broadly applicable to other transition metals, including palladium. wikipedia.orglibretexts.org

The ease of preparation of metal ammine complexes and the ability to determine their metal-to-nitrogen ratio through elemental analysis made them ideal subjects for study. wikipedia.org The color of these complexes was also a notable characteristic, leading to historical names such as luteo (yellow) for [Co(NH₃)₆]³⁺ and purpureo (purple) for a cobalt pentammine complex. wikipedia.org While color is now considered less important than molecular structure, these early naming conventions highlight the observational nature of early coordination chemistry. wikipedia.org

The study of palladium ammine chlorides and related compounds contributed to establishing that Pd(II) complexes typically have a coordination number of 4 and adopt a square planar geometry. libretexts.org

Overview of Palladium(II) Coordination Complexes

Palladium(II) complexes are characterized by a d⁸ electron configuration and a strong preference for a four-coordinate, square planar geometry. libretexts.orgnih.gov This geometry is commonly observed for second- and third-row transition metals with d⁸ electron configurations, such as Pd²⁺. libretexts.org

Palladium(II) forms stable complexes with a wide variety of ligands, including halides, amines, phosphines, and various organic molecules. nih.govacs.org The complexes formed with palladium(II) are noted to be significantly more labile (i.e., they undergo ligand exchange reactions more rapidly) than their platinum(II) counterparts, often by about five orders of magnitude. mdpi.comnih.gov This higher reactivity makes palladium(II) complexes useful in catalysis and as models for studying the mechanisms of reactions involving square planar complexes. mdpi.com

The nature of the ligands, including their steric bulk and basicity, influences the stability and reactivity of the resulting palladium(II) complexes. acs.org For instance, the equilibrium binding constants for the coordination of different amines to a palladium center can vary significantly depending on these factors. acs.org

Definition and Nomenclature of Ammine Ligands in Palladium Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The term ammine specifically refers to the ammonia (B1221849) molecule (NH₃) when it acts as a ligand. wikipedia.org The spelling with a double "m" is a historical convention used to distinguish it from alkyl or aryl-bearing amine ligands, which are spelled with a single "m". wikipedia.org

The nomenclature of palladium ammine chloride complexes follows the rules established for coordination compounds. Key aspects of this nomenclature include:

Ligands are named first, followed by the metal.

Anionic ligands end in "-o" (e.g., chloro for Cl⁻), while neutral ligands retain their usual names (with exceptions like ammine for NH₃).

The names of the ligands are listed alphabetically.

Prefixes (di-, tri-, tetra-, etc.) are used to indicate the number of each type of ligand.

The oxidation state of the central metal is given in Roman numerals in parentheses after the name of the metal.

If the complex is an anion, the name of the metal ends in "-ate".

For example, in the complex [Pd(NH₃)₄]Cl₂, the cation is named tetraamminepalladium(II). The full compound is tetraamminepalladium(II) chloride. For a complex like K[PtCl₃(NH₃)], the name is potassium trichloroammineplatinate(II). libretexts.org

Scope of Academic Research on this compound

Academic research on palladium ammine chlorides and related palladium-amine complexes is diverse, spanning areas from fundamental mechanistic studies to applications in catalysis and materials science.

One significant area of research is in catalysis . Palladium complexes are crucial catalysts for a variety of organic reactions. Studies have investigated the role of palladium-ammine and palladium-amine intermediates in reactions like the aminocarbonylation of aryl chlorides. nih.govresearchgate.net Mechanistic investigations have focused on understanding steps such as the oxidative addition of aryl halides to Pd(0) species and the subsequent reactions with ammonia to form amides. nih.govresearchgate.net

The thermodynamic and kinetic properties of palladium ammine complexes are also a subject of study. For example, thermogravimetric analysis has been used to identify and characterize different this compound species, such as monoamminepalladium(II) chloride. acs.org Researchers have also quantitatively measured the equilibrium binding constants for the coordination of various amines to palladium centers to understand the influence of ligand properties on complex stability. acs.org

Furthermore, there is interest in the biological activity of palladium complexes, often drawing comparisons to the well-known platinum-based anticancer drugs. mdpi.com Research in this area explores the interaction of palladium-amine complexes with biologically relevant molecules like amino acids, peptides, and DNA constituents. mdpi.comnih.gov The faster ligand exchange rates of palladium complexes compared to platinum analogues make them interesting models for studying interactions with biological targets. mdpi.com

The synthesis and characterization of novel palladium-amine complexes with specific structural features, such as those derived from amino-substituted azetidines, also continue to be an active area of research. nih.gov

Data Tables

Table 1: Examples of Palladium(II) Amine and Ammine Complexes

| Complex Formula | Name | Geometry |

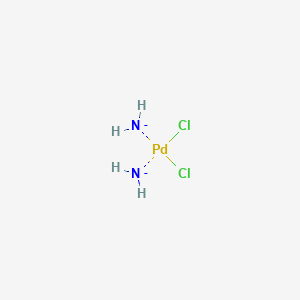

| [PdCl₂(NH₃)₂] | Diamminedichloropalladium(II) | Square Planar |

| [Pd(NH₃)₄]Cl₂ | Tetraamminepalladium(II) chloride | Square Planar |

| PdP(o-tol)₃(piperidine)Cl | Chloro(p-methylphenyl)(piperidine)(tri-o-tolylphosphine)palladium(II) | Square Planar |

| [cis-(NH₃)₂PdCl₂] | cis-Diamminedichloropalladium(II) | Square Planar |

| [trans-(NH₃)₂PdCl₂] | trans-Diamminedichloropalladium(II) | Square Planar |

Properties

IUPAC Name |

azane;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEZTXFTOIBIOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13782-33-7, 15684-18-1 | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13782-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15684-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

211.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14323-43-4, 13782-33-7, 15684-18-1 | |

| Record name | Palladium, diamminedichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14323-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedichloropalladium (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013782337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropalladosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diamminedichloropalladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Advanced Preparation Techniques

Synthesis of Palladium(II) Ammine Chloride Complexes

The formation of palladium(II) ammine chloride complexes involves the coordination of ammonia (B1221849) molecules to a palladium(II) center, with chloride ions acting as counter-ions or ligands.

Conventional methods for synthesizing palladium(II) ammine chloride complexes typically involve the reaction of a palladium(II) salt with an ammonia source. ajchem-a.com A general approach starts with dissolving a palladium(II) precursor, such as palladium(II) chloride, in a suitable solvent, often with the aid of hydrochloric acid to ensure complete dissolution by forming a tetrachloropalladate(II) complex. ajchem-a.com The subsequent addition of an ammonia solution leads to the displacement of chloride ligands by ammonia molecules, resulting in the formation of the desired ammine complex. The specific complex formed, such as diamine or tetraammine, depends on the reaction conditions, including the concentration of reactants and the pH.

The synthesis of specific isomers, such as cis- and trans-diamminedichloropalladium(II), requires tailored synthetic strategies.

trans-diamminedichloropalladium(II): This isomer can be synthesized by first preparing a tetrachloropalladate solution, for instance, by reacting palladium oxide with hydrochloric acid. google.com The addition of an excess of ammonia to this solution initially forms tetraamminepalladium(II) chloride. Subsequent acidification with hydrochloric acid leads to the precipitation of the stable, yellow trans-diamminedichloropalladium(II). google.comyoutube.com Another method involves dissolving sodium tetrachloropalladate(II) in anhydrous ethanol (B145695) and introducing ammonia gas to directly precipitate the trans-isomer. google.com

cis-diamminedichloropalladium(II): The cis-isomer is generally less stable than the trans- form. youtube.com Its preparation can be achieved by using a different starting material, such as palladium(II) oxalate, [Pd(NH₃)₂C₂O₄]. scispace.com Reacting this complex with a 15% excess of hydrochloric acid results in the formation of the deep yellow cis-[Pd(NH₃)₂Cl₂]. scispace.com The thermal transformation of the cis-isomer to the trans-isomer has been studied, indicating that the conversion is an irreversible process that can be monitored using high-temperature X-ray powder diffraction. researchgate.net

The preparation of high-purity, solid crystals of tetraamminepalladium(II) chloride monohydrate, [Pd(NH₃)₄]Cl₂·H₂O, is a multi-step process that is vital for its use as a raw material in industries like electroplating. guidechem.comchemimpex.com A detailed and controlled synthetic procedure has been established to achieve high yields and purity. guidechem.comriyngroup.com

The process begins with the dissolution of palladium metal (foil or powder) in aqua regia. guidechem.comriyngroup.com This is followed by a critical step to remove residual nitrates by repeatedly heating the solution with concentrated hydrochloric acid until no more reddish-brown nitrogen dioxide gas is evolved. riyngroup.com After cooling, concentrated ammonia water is slowly added to the solution to complex with the palladium, raising the pH to around 8. guidechem.comriyngroup.com The solution is then filtered to remove any insoluble impurities. The filtrate is subsequently acidified with concentrated hydrochloric acid to a pH of 1, causing the tetraamminepalladium(II) chloride to crystallize out of the solution upon cooling. guidechem.com The resulting crystals are filtered, washed, and dried under vacuum to yield the final, clean product with a high yield of approximately 93%. guidechem.comriyngroup.com

| Step | Description | Reagents | Key Parameters | Reference |

|---|---|---|---|---|

| 1 | Acid Leaching | Palladium metal, Aqua regia | 70°C for 90 minutes | guidechem.comriyngroup.com |

| 2 | Nitrate Removal | Concentrated Hydrochloric Acid | Heating until no reddish-brown gas evolves | riyngroup.com |

| 3 | Ammonia Complexation | Concentrated Ammonia Water (25%) | Slow addition until pH reaches 8 | guidechem.comriyngroup.com |

| 4 | Acidification & Crystallization | Concentrated Hydrochloric Acid (30%) | Dropwise addition until pH reaches 1, then cool | guidechem.com |

| 5 | Drying | - | Vacuum drying at 40°C to constant weight | guidechem.comriyngroup.com |

Precursor Chemistry in Palladium Ammine Chloride Synthesis

Palladium(II) chloride (PdCl₂) is a common starting material for the synthesis of various palladium complexes, including ammine chlorides. sigmaaldrich.comacs.org Due to its low solubility in water, it is often dissolved in dilute hydrochloric acid, which converts it to the more soluble tetrachloropalladate(II) anion, [PdCl₄]²⁻. ajchem-a.comrsc.org This anionic complex readily reacts with ammonia, where the chloride ligands are substituted by ammonia molecules. The nature of the palladium precursor significantly affects the properties of the resulting materials. sctunisie.org For instance, using different palladium precursors like PdCl₂(MeCN)₂ can lead to better dispersion of palladium particles in catalyst preparation, which is a related application of palladium chemistry. sctunisie.orgyork.ac.uk The choice between anionic chloride complexes and cationic ammine or acetate (B1210297) complexes can also result in different particle dispersions in supported catalysts. hzdr.de

In many palladium-catalyzed reactions, ammonium (B1175870) salts such as ammonium sulfate (B86663) ((NH₄)₂SO₄) and ammonium chloride (NH₄Cl) are used as convenient and safer surrogates for gaseous ammonia. organic-chemistry.orgacs.org This approach avoids the need for high-pressure equipment and mitigates safety hazards associated with handling anhydrous ammonia. acs.orgnih.gov Using ammonium salts can lead to a lower concentration of free ammonia at any given time, which can reduce potential catalyst deactivation. acs.org

This strategy has been effectively employed in palladium-catalyzed C-N bond formation reactions. rsc.org Research has shown that the coupling of aryl chlorides with ammonium sulfate can exhibit high selectivity for the formation of primary arylamines. nih.gov The choice of the ammonium salt's counter-ion can also influence the reaction's selectivity. rsc.org While these applications are primarily in organic synthesis rather than the direct preparation of simple this compound salts, they highlight the utility and chemical behavior of ammonium salts as an ammonia source in palladium chemistry. organic-chemistry.orgnih.gov

Advanced Synthetic Approaches for Related Palladium-Amine Systems

The synthesis of palladium complexes and nanostructures is a dynamic field of research, driven by their diverse applications. Advanced synthetic methodologies have been developed to create sophisticated palladium-amine systems, including macrocyclic complexes and nanoparticle precursors, by moving beyond traditional techniques. These methods offer greater control over the final product's structure and properties.

Template-Free Synthesis of Macrocyclic Ligand Palladium Complexes

The synthesis of macrocyclic ligands, particularly those that form complexes with metals, has historically relied on the use of metal ions as templates to guide the cyclization process. However, the removal of these template ions can be challenging and may even lead to the decomposition of the desired macrocycle. nsf.gov To circumvent these issues, template-free synthetic routes have been developed.

A notable advancement is the template-free synthesis of a bis(pyridine-dienamine) proligand, a variant of the Burrows's macrocyclic bis(pyridine-diimine) (bis-PDI) ligand. nsf.govacs.org This method utilizes an octahydroacridine backbone, which constrains the pyridine-diimine (PDI) units in a specific conformation—(s-cis)2—that favors macrocyclization without the need for a metal template. acs.orgresearchgate.net This approach allows for the facile synthesis of a wide array of bis-PDI and bis(pyridine-dienamido) (bis-PDE) metal complexes. acs.orgresearchgate.net

The reaction involves the condensation of a diketone with a diamine, such as m-xylylenediamine, to form the macrocyclic proligand. nsf.govacs.org This proligand can then be reacted with a palladium source to form the desired complex. For instance, a four-coordinate bis-PDI palladium complex, [(2)Pd2Br2][B(3,5-(CF3)2-Ph)4]2, has been successfully synthesized and characterized using this method. acs.org Other research has shown the non-template condensation reaction between ethylenediamine (B42938) and ethyl acetoacetate (B1235776) can form a tetraaza macrocyclic ligand that readily complexes with palladium(II) ions. analis.com.my

The resulting palladium complexes have been characterized through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. acs.orgresearchgate.net

Table 1: Examples of Template-Free Synthesized Palladium Macrocyclic Complexes

| Proligand | Palladium Source | Resulting Complex | Key Feature | Reference |

| Bis(pyridine-dienamine) with octahydroacridine backbone | Not specified for Pd in abstract | Four-coordinate bis-PDI [(2)Pd2Br2][B(3,5-(CF3)2-Ph)4]2 | Octahydroacridine backbone favors macrocyclization. | acs.org |

| Product of ethylenediamine and ethyl acetoacetate condensation | Pd(II) chloride | Tetraaza macrocyclic Pd(II) complex | Effective coordination of amide nitrogen with Pd(II). | analis.com.my |

Electrochemical Deposition for Palladium Nanoparticle Precursors

Electrochemical deposition is a versatile, rapid, and cost-effective technique for preparing palladium nanoparticles, nanowires, and nanorods. acs.org This method involves a two- or three-electrode cell system where the electrolyte contains the palladium precursor. acs.org By controlling the applied potential or current density, metallic palladium is deposited onto the working electrode's surface from its oxidized form in the solution. acs.org

The morphology and size of the deposited palladium nanostructures are highly dependent on the experimental conditions. Key parameters include the precursor concentration, the deposition potential, and the composition of the electrolyte. acs.orgresearchgate.net For example, using a palladium chloride (PdCl2) precursor, researchers have produced palladium nanorods from a 3 × 10⁻⁴ M solution and nanoparticles from a more dilute 10⁻⁵ M solution. acs.org The resulting nanoparticles ranged from 5 to 10 nm in diameter. acs.org

Different palladium precursors can be used, such as chloropalladic acid (H₂PdCl₄) and polyoxometalates like [SrPd₁₂O₆(OH)₃(PhAsO₃)₆(OAc)₃]⁴⁻. lib4ri.chnih.gov The electrochemical reduction of these precursors to Pd(0) leads to the formation of nanoparticles. lib4ri.ch In the case of polyoxometalate precursors, this reduction can occur at significantly lower potentials compared to simple palladium salt solutions, resulting in atomically thin particles with a narrow size distribution. lib4ri.ch

The deposition process can be finely tuned. A two-stage strategy involving a nucleation step at a more negative potential followed by a growth step can be employed to control particle formation. nih.gov For instance, a brief nucleation step at -200 mV can generate small nanoparticle "seeds" on the electrode, followed by growth at a different potential. nih.gov Oscillating square wave potentials can also be applied to switch between deposition and dissolution, offering another layer of control over the nanoparticle growth. nih.gov

Table 2: Influence of Electrochemical Deposition Parameters on Palladium Nanostructures

| Palladium Precursor | Precursor Concentration | Deposition Potential | Resulting Morphology | Reference |

| PdCl₂ | 3 × 10⁻⁴ M | -0.2 V vs Ag/AgCl | Nanorods (~5 nm diameter) | acs.org |

| PdCl₂ | 10⁻⁵ M | -0.2 V vs Ag/AgCl | Nanoparticles (5-10 nm diameter) | acs.org |

| H₂PdCl₄ | 0.25 to 1.0 mM | Square wave potential | Cubic nanoparticles | nih.gov |

| [SrPd₁₂O₆(OH)₃(PhAsO₃)₆(OAc)₃]⁴⁻ | Not specified | < 0.3V vs RHE | Atomically thin particles | lib4ri.ch |

| PdCl₂ | 56 mM | -0.180 V to -0.380 V | Agglomerated nanoparticles at higher overpotentials | researchgate.net |

Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, have been instrumental in defining the precise molecular architecture of palladium ammine chloride complexes. These techniques have provided a wealth of information regarding their solid-state structures.

Single-crystal X-ray diffraction (XRD) analysis has been a cornerstone in the characterization of this compound complexes, offering unambiguous determination of their solid-state structures. This technique has been successfully applied to various forms of these compounds, including the cis and trans isomers of diamminedichloropalladium(II) ([Pd(NH₃)₂Cl₂]) and tetraamminepalladium(II) chloride monohydrate ([Pd(NH₃)₄]Cl₂·H₂O). iucr.orgresearchgate.net The analysis of the diffraction patterns from single crystals allows for the precise mapping of electron density, which in turn reveals the exact positions of the palladium, chlorine, nitrogen, and hydrogen atoms within the crystal lattice.

The determination of the crystal structure through XRD analysis provides the fundamental unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. For this compound complexes, these parameters have been meticulously measured.

For cis-diamminedichloropalladium(II), the crystal system is triclinic with the space group P1. researchgate.net In the case of the trans-diamminedichloropalladium(II), two polymorphic forms have been identified. The α-trans form crystallizes in the triclinic space group P-1, while the β-trans form adopts an orthorhombic system with the space group Pbca. researchgate.net Tetraamminepalladium(II) chloride monohydrate crystallizes in the tetragonal system, with the space group P4/mbm. iucr.org

The precise unit cell parameters for these complexes are summarized in the interactive data table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| cis-[Pd(NH₃)₂Cl₂] | Triclinic | P1 | 6.3121 | 6.4984 | 3.3886 | 96.604 | 97.290 | 104.691 | 1 |

| trans-[Pd(NH₃)₂Cl₂] | Triclinic | P-1 | 6.5398 | 6.8571 | 6.3573 | 103.311 | 102.454 | 100.609 | 2 |

| β-trans-[Pd(NH₃)₂Cl₂] | Orthorhombic | Pbca | 8.1540 | 8.1482 | 7.7945 | 90 | 90 | 90 | 4 |

| [Pd(NH₃)₄]Cl₂·H₂O | Tetragonal | P4/mbm | 10.337 | 10.337 | 4.2707 | 90 | 90 | 90 | 2 |

Data sourced from references iucr.orgresearchgate.net. Z represents the number of formula units per unit cell.

The coordination geometry around the central palladium atom in ammine chloride complexes is a key determinant of their reactivity and properties. In palladium(II) complexes, a square planar geometry is overwhelmingly favored, and this holds true for palladium ammine chlorides. nih.govmaterialsproject.org This arrangement is a consequence of the d⁸ electron configuration of the Pd(II) ion.

In cis- and trans-[Pd(NH₃)₂Cl₂], the palladium atom is coordinated to two ammonia (B1221849) molecules and two chloride ions in a square planar fashion. The distinction between the two isomers lies in the spatial arrangement of these ligands. In the cis isomer, the two ammonia ligands are adjacent to each other, as are the two chloride ligands. researchgate.net In contrast, the trans isomer has the identical ligands positioned on opposite sides of the central palladium atom. nih.gov

For tetraamminepalladium(II) chloride, the complex cation [Pd(NH₃)₄]²⁺ also exhibits a square planar geometry, with the palladium atom at the center of a square formed by the four nitrogen atoms of the ammine ligands.

The precise measurement of bond lengths and angles within this compound complexes provides valuable information about the nature and strength of the coordinate bonds.

In palladium ammine complexes, the Pd-N bond lengths are typically in the range of 2.013 to 2.076 Å. researchgate.net For instance, in a related trans-configured palladium complex with amine ligands, the Pd-N distances were found to be 2.039 Å and 2.053 Å. nih.gov The Pd-Cl bond lengths in palladium(II) complexes generally fall between 2.220 and 2.361 Å. nih.gov In one example of a trans-dichlorido palladium complex, the average Pd-Cl bond length is 2.298 Å. nih.gov In another palladium complex with both imine and amine nitrogens, the Pd-Cl bond trans to the imine nitrogen was longer (2.3390 Å) than the one trans to the tertiary amine (2.2951 Å), illustrating the influence of the trans ligand on bond lengths. researchgate.net

The bond angles in these square planar complexes deviate slightly from the ideal 90°. In a trans-dichloridobis[(S)-(-)-1-(4-methylphenyl)ethylamine-κN]palladium(II) complex, the Cl1—Pd1—Cl2 and N1—Pd1—N2 angles are close to 180° (177.22° and 179.39° respectively), as expected for a trans geometry. nih.gov The Cl—Pd—N angles in the same complex are approximately 90°, with a specific value of 88.25°. nih.gov In a cis-configured complex, the N1–Pd–N3 chelate angle was reported as 79.95°, while the Cl1–Pd–Cl2 angle was 88.96°. researchgate.net

| Bond Type | Typical Length (Å) | Example Complex | Reference |

| Pd-N | 2.013 - 2.076 | [Pd(DMEAIm(iPr))Cl₂] | researchgate.net |

| Pd-N | 2.039, 2.053 | trans-[PdCl₂(C₉H₁₃N)₂] | nih.gov |

| Pd-Cl | 2.220 - 2.361 | [Pd(BHEP)(H₂O)₂]²⁺ | nih.gov |

| Pd-Cl | 2.298 (avg) | trans-[PdCl₂(C₉H₁₃N)₂] | nih.gov |

| Pd-Cl | 2.2951, 2.3390 | [Pd(DMEAIm(iPr))Cl₂] | researchgate.net |

Hydrogen bonding plays a significant role in the packing of this compound complexes in the solid state, influencing their stability and crystal structure. The hydrogen atoms of the ammine ligands can act as hydrogen bond donors, forming interactions with the chloride counter-ions or, in the case of hydrates, with water molecules.

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques are employed to probe the electronic structure, bonding, and vibrational modes of this compound complexes. These methods provide complementary information to the structural data obtained from crystallography.

Spectroscopic measurements such as UV-Vis, IR, and NMR have been used to suggest structures for palladium(II) chloride complexes with various nitrogen-containing ligands. mdpi.com The diamagnetic nature of these square planar palladium(II) complexes has been confirmed through magnetic susceptibility measurements. irapa.org

Electronic absorption spectra (UV-Vis) of palladium(II) amine complexes show characteristic bands that are sensitive to the coordination environment. nih.gov For example, the substitution of water ligands by glycine (B1666218) in a palladium(II) aqua complex results in a noticeable shift in the absorption maximum, reflecting the change in the ligand field splitting. nih.gov

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of the ligands and the metal-ligand bonds. A band in the region of 428-466 cm⁻¹ in the IR spectra of palladium ammine complexes is typically assigned to the Pd-N stretching vibration, confirming the coordination of the nitrogen atom to the palladium center. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁵N NMR, provides detailed information about the structure of these complexes in solution. The ¹H NMR spectra of palladium ammine complexes show signals for the ammine protons, and their chemical shifts can be indicative of the coordination environment. mdpi.com ¹⁵N NMR has been used to investigate the interaction of palladium ammine complexes with amino acids in solution. nih.gov

Mass spectrometry is used to determine the molecular weight of the complexes. The mass spectrum of a palladium complex will show a parent peak corresponding to the molecular ion, as well as fragmentation patterns that can provide further structural information. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within this compound and understanding its coordination environment. The spectra of palladium(II) complexes are typically characterized by bands arising from both ligand-to-metal charge transfer (LMCT) and d-d electronic transitions.

In aqueous solutions, palladium(II) chloride complexes exhibit characteristic absorption bands. For instance, a peak at approximately 420-425 nm is attributed to d-d transitions of the Pd(II) ion. researchgate.netmdpi.com Additionally, more intense charge-transfer bands are often observed at lower wavelengths, such as around 210 nm, 230 nm, and 308 nm. researchgate.net

Table 1: Typical UV-Visible Absorption Bands for Palladium(II) Complexes

| Type of Transition | Typical Wavelength Range (nm) | Compound Context |

|---|---|---|

| d-d transition | 420 - 425 | Palladium(II) chloride in aqueous solution researchgate.netmdpi.com |

| Charge Transfer | 210, 230, 308 | Palladium(II) chloride in aqueous solution researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Vibration Analysis

Fourier-Transform Infrared (FTIR) spectroscopy provides critical information about the vibrational modes of the ammine (NH₃) and chloride (Cl⁻) ligands within the this compound complex. The coordination of ammonia to the palladium center results in characteristic shifts in the vibrational frequencies of the N-H bonds compared to free ammonia.

The primary vibrational modes of interest include the N-H stretching, N-H bending (scissoring), and NH₃ rocking vibrations, as well as the Pd-N stretching vibration. The N-H stretching vibrations in metal-ammine complexes typically appear in the region of 3000-3400 cm⁻¹. The symmetric and asymmetric bending vibrations of the coordinated ammonia molecule are also observed, generally in the 1200-1600 cm⁻¹ region. The rocking motion of the coordinated NH₃ group can be found at lower wavenumbers, often around 800 cm⁻¹.

A key indicator of coordination is the appearance of a new vibrational band corresponding to the Pd-N stretch, which is absent in the spectra of the free ligands. This vibration is typically observed in the far-infrared region, generally between 400 and 500 cm⁻¹.

For related compounds like cis- and trans-diamminedichloropalladium(II), the number of Pd-Cl and Pd-N stretching bands is dependent on the symmetry of the isomer. For instance, the cis isomer (C₂v symmetry) would be expected to show two Pd-Cl stretching modes, while the trans isomer (D₂h symmetry) would show only one. This principle highlights how FTIR can be used to distinguish between different geometric isomers.

Table 2: Characteristic FTIR Vibrational Modes for Metal-Ammine Complexes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3000 - 3400 |

| NH₃ Degenerate Deformation | ~1600 |

| NH₃ Symmetric Bending | ~1300 |

| NH₃ Rocking | ~800 |

| Pd-N Stretching | 400 - 500 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the ionic species of the palladium ammine complex, providing information about its molecular weight and composition. Under typical ionization conditions, such as electrospray ionization (ESI), the intact complex cation, [Pd(NH₃)₄]²⁺, can be observed.

The fragmentation pattern in the mass spectrum can offer structural insights. The fragmentation of coordination complexes often involves the sequential loss of neutral ligands. For this compound, the fragmentation pathway would likely involve the loss of ammonia (NH₃) molecules from the parent ion. The observation of fragment ions corresponding to [Pd(NH₃)₃Cl]⁺, [Pd(NH₃)₂Cl₂], [Pd(NH₃)Cl]⁺, and ultimately [Pd]⁺ could be expected, depending on the energy of the ionization method. The isotopic pattern of palladium, which has several naturally occurring isotopes, would be a characteristic feature in the mass spectrum, aiding in the identification of palladium-containing fragments.

Table 4: Potential Fragment Ions of this compound in Mass Spectrometry

| Ion | Description |

|---|---|

| [Pd(NH₃)₄]²⁺ | Molecular ion |

| [Pd(NH₃)₃]²⁺ | Loss of one NH₃ ligand |

| [Pd(NH₃)₂]²⁺ | Loss of two NH₃ ligands |

| [Pd(NH₃)]²⁺ | Loss of three NH₃ ligands |

| [Pd]²⁺ | Bare palladium ion |

Note: The observed ions and their charge states may vary depending on the ionization technique and conditions.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and crystal habit of solid this compound. SEM images can reveal details about the size, shape, and aggregation of the crystals, which can be influenced by the synthesis and purification methods. For palladium-containing materials, SEM can show features ranging from well-defined crystals to more amorphous or spongy textures.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. nih.gov By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. nih.gov An EDX spectrum of this compound would confirm the presence of palladium (Pd), nitrogen (N), and chlorine (Cl). The relative intensities of the peaks in the EDX spectrum can give a semi-quantitative measure of the elemental composition of the material, verifying the expected stoichiometry of the compound. jhna.org This technique is particularly useful for confirming the purity of the sample and detecting any elemental contaminants.

High-Resolution Transmission Electron Microscopy (HRTEM) and STEM-HAADF for Nanoscale Characterization

High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy with High-Angle Annular Dark-Field imaging (STEM-HAADF) are powerful techniques for characterizing materials at the nanoscale. While typically applied to nanomaterials such as palladium nanoparticles, the principles of these techniques are relevant for understanding the potential for nanoscale structural analysis. mdpi.comresearchgate.net

HRTEM can provide images with atomic-level resolution, allowing for the visualization of crystal lattice fringes. This would be useful for determining the crystallinity and identifying any structural defects within nanoparticles of this compound or related materials.

STEM-HAADF imaging is particularly sensitive to atomic number (Z-contrast), where heavier elements appear brighter. researchgate.net This makes it an excellent technique for visualizing the distribution of heavy elements like palladium within a lighter matrix. For palladium-containing nanomaterials, STEM-HAADF can be used to map the location of individual palladium atoms or clusters. researchgate.net When combined with EDX mapping, a comprehensive picture of the elemental distribution at the nanoscale can be obtained. acs.org While the application of these techniques to bulk, crystalline this compound is less common, they are indispensable for the characterization of any derived nanostructures.

Coordination Chemistry Principles and Ligand Behavior

Chirality in Ammine Complexes

Chirality, a property of an object that makes it non-superimposable on its mirror image, is a fundamental concept in chemistry, extending beyond organic molecules to the realm of coordination chemistry. libretexts.org A molecule is considered chiral if it lacks an improper rotation axis (Sn), which includes planes of symmetry (σ) and centers of inversion (i). libretexts.orgmdpi.com The resulting non-superimposable mirror images are known as enantiomers. libretexts.org Historically, it was believed that only carbon compounds could exhibit chirality until Alfred Werner's groundbreaking work in 1911, when he resolved the cobalt-ammine coordination complex hexol into optical isomers. wikipedia.org This discovery demonstrated that the spatial arrangement of ligands around a central metal ion could be a source of chirality. wikipedia.org

In palladium ammine complexes, chirality can arise from several sources: the coordination of inherently chiral ligands, or the specific geometric arrangement of achiral ligands around the palladium center that creates a chiral structure. While simple palladium ammine complexes like tetraamminepalladium(II) chloride ([Pd(NH3)4]Cl2) are achiral, the introduction of different ligands or the use of substituted, chiral amine ligands can result in chiral complexes.

Recent research has focused on the synthesis and application of chiral palladium complexes, including those with amine ligands, for use in asymmetric catalysis. calis.edu.cnchinesechemsoc.org For instance, palladium(II) complexes have been synthesized using chiral N-heterocyclic carbene-amine hybrid ligands. nih.govrsc.org In some of these structures, intermolecular hydrogen bonding between a chlorine atom and an amino-hydrogen atom leads to the formation of an infinite chain structure in the solid state. nih.govrsc.org Another strategy involves the use of ion-paired chiral ligands, where an achiral cationic ammonium-phosphine hybrid ligand is paired with a chiral anion, such as binaphtholate. calis.edu.cn This approach has been successful in creating palladium catalysts for highly enantioselective reactions. calis.edu.cn

The kinetic resolution of racemic amines can also be achieved using palladium catalysis in conjunction with a chiral cocatalyst, such as a chiral phosphoric acid. This method allows for the stereoselective synthesis of chiral nitrogen-containing compounds like 1,3-disubstituted isoindolines. nih.gov

The table below summarizes examples of research findings related to chirality in palladium complexes involving amine or ammine-like ligands.

| Complex/System | Source of Chirality | Key Research Finding | Reference |

|---|---|---|---|

| Palladium(II) complexes with N-heterocyclic carbene-amine hybrid ligands | Chiral amine ligand | Synthesis and structural characterization of palladium complexes with chelating chiral ligands. Some complexes form infinite chains via hydrogen bonding. | nih.govrsc.org |

| Ion-paired chiral ligand with a palladium center | Chiral binaphtholate anion paired with an achiral ammonium-phosphine ligand | This strategy creates a chiral environment around the palladium, enabling highly enantioselective allylic alkylation catalysis. | calis.edu.cn |

| Palladium/Chiral Phosphoric Acid catalytic system | Chiral phosphoric acid cocatalyst | Used for the kinetic resolution of racemic amines through stereoselective intramolecular allylation, producing chiral isoindolines. | nih.gov |

| Palladium(II) complexes with ethylene-bridged bisindolinyl ligands | Chiral C2-symmetric ligand | Reaction of (PhCN)2PdCl2 with the chiral ligand yields a nearly quantitative amount of the C2-symmetric chiral complex over the achiral meso form. | tum.de |

Theoretical Investigations and Computational Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

DFT calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. nih.gov For palladium ammine chloride and related complexes, DFT methods are used to perform geometry optimizations to find the most stable three-dimensional arrangement of atoms, confirming these structures as true local minima by ensuring the absence of imaginary frequencies in vibrational analysis. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

In palladium complexes, the nature of these orbitals is highly relevant. researchgate.net For many palladium(II) complexes with nitrogen-donor ligands, the HOMO and LUMO orbitals are often centered on the ligands with a smaller contribution from the palladium(II) center. researchgate.net However, in other cases, a significant contribution from the metal characterizes the HOMO-1 orbitals, with the palladium d-orbital contribution being substantial. mdpi.com The HOMO orbital can be distinctly metal-based in some complexes, while in others, it is based on the nitrogen-containing ligand. mdpi.com

From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, including chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.govnih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For instance, softness, the reciprocal of hardness, indicates a molecule's capability to accept electrons. nih.gov Comparative studies show that palladium complexes are generally softer and thus more reactive than their free ligands, which is supported by a smaller HOMO-LUMO energy gap. nih.gov

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies This table is interactive. Click on the headers to sort.

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO-LUMO Gap | ΔE | Measures chemical reactivity and stability. nih.gov |

| Hardness | η | Resistance to change in electron distribution. nih.govnih.gov |

| Softness | S or σ | Reciprocal of hardness; capability to accept electrons. nih.govnih.gov |

| Electronegativity | χ | Power of an atom/molecule to attract electrons. nih.govnih.gov |

| Chemical Potential | μ | The escaping tendency of an electron from a stable system. nih.gov |

| Electrophilicity Index | ω | A measure of energy lowering due to maximal electron flow. nih.gov |

DFT calculations provide highly reliable predictions of molecular geometry. nih.gov For square-planar palladium(II) ammine chloride and its analogues, computed bond lengths and angles show good agreement with experimental data obtained from X-ray crystallography. nih.gov

The predicted Pd-N and Pd-Cl bond lengths typically fall within the expected ranges reported in the literature. mdpi.com For example, in various palladium complexes with nitrogen and chlorine ligands, Pd–N bond lengths are often found to be around 2.01 to 2.08 Å. researchgate.net The Pd–Cl bond lengths are also considered normal, with literature values ranging from 2.220 to 2.361 Å. mdpi.com Specific DFT calculations on related complexes show Pd-Cl bond lengths around 2.29 to 2.34 Å. researchgate.net

The coordination geometry around the palladium center is typically a regular or slightly distorted square planar conformation. mdpi.commdpi.comresearchgate.net The bond angles between ligands and the central palladium atom are predicted with high accuracy. For instance, the Cl-Pd-Cl angle often shows only a small deviation from the ideal 90° of a perfect square-planar geometry. mdpi.com The chelating angle for bidentate amine ligands, such as N-Pd-N, is often smaller, in the range of 81°-83°. mdpi.comresearchgate.net

Table 2: Representative Calculated and Experimental Bond Parameters for Palladium(II) Complexes This table is interactive. Use the search bar to filter data.

| Parameter | Calculated/Experimental | Value | Source |

|---|---|---|---|

| Pd-N Bond Length | Experimental | 2.013(2) Å | researchgate.net |

| Pd-N Bond Length | Experimental | 2.076(2) Å | researchgate.net |

| Pd-Cl Bond Length | Experimental | 2.3390(7) Å | researchgate.net |

| Pd-Cl Bond Length | Experimental | 2.2951(7) Å | researchgate.net |

| Pd-Cl Bond Length | Experimental | 2.309(3) Å | mdpi.com |

| Pd-Cl Bond Length | Experimental | 2.306(3) Å | mdpi.com |

| N-Pd-N Angle | Experimental | 83.08(9)° | researchgate.net |

| Cl-Pd-Cl Angle | Experimental | 90.57(3)° | mdpi.com |

| Cl-Pd-N Angle | Experimental | 97.80(6)° | researchgate.net |

| Cl-Pd-N Angle | Experimental | 93.39(6)° | researchgate.net |

Molecular orbital (MO) theory provides a detailed picture of the electronic structure and bonding in complexes like this compound. acs.org DFT calculations allow for the visualization and energy-level mapping of these orbitals. Analysis of the MOs helps to understand the nature of the metal-ligand bonds and electronic transitions. acs.org

For square-planar palladium(II) complexes, the d-orbitals of the metal split in energy, leading to a specific MO diagram. Computational studies reveal the composition of these orbitals, showing the extent of mixing between palladium's d-orbitals and the orbitals of the nitrogen and chlorine ligands. mdpi.com For example, time-dependent DFT (TD-DFT) calculations can simulate UV-vis absorption spectra, where observed electronic transitions are assigned to specific orbital-to-orbital excitations, such as from a hybrid Pd d–Cl p orbital to a molecular orbital involving the palladium sp and ligand orbitals. acs.org This analysis is crucial for interpreting spectroscopic data and understanding the photophysical properties of these complexes. researchgate.netacs.org

Mechanistic Pathway Elucidation via Computational Modeling

Palladium ammine complexes are vital catalysts in a wide range of organic reactions, particularly cross-coupling reactions. csbsju.edu Computational modeling is a powerful tool for mapping the detailed reaction mechanisms, identifying key intermediates, and calculating the energetics of the catalytic cycle. researchgate.netacs.org

Many palladium-catalyzed reactions, such as C-N and C-C cross-coupling, proceed via a catalytic cycle that centrally involves two key steps: oxidative addition and reductive elimination. csbsju.edulibretexts.orgwikipedia.org

Oxidative Addition: This is often the initial and rate-limiting step in the catalytic cycle. uwindsor.canih.gov In this process, a low-valent palladium(0) complex reacts with a substrate (e.g., an aryl halide), breaking a bond and adding its fragments to the metal center. This increases the oxidation state of palladium from Pd(0) to Pd(II) and its coordination number by two. wikipedia.org Computational studies model this step to understand its kinetics and the nature of the active Pd(0) species that undergoes the addition. nih.gov

Reductive Elimination: This is the final, product-forming step of the cycle. libretexts.org Two ligands (e.g., an aryl group and an amido group) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst. uwindsor.ca For reductive elimination to occur, the two groups must typically be in a cis position relative to each other on the metal complex. libretexts.org This step is the microscopic reverse of oxidative addition. wikipedia.org

Computational modeling helps to trace the entire catalytic cycle, including intermediate steps like ligand exchange or deprotonation of a coordinated amine to form a reactive amido complex before the final reductive elimination. nih.gov

A critical aspect of computational mechanistic studies is the identification of transition states (TS) and the calculation of their associated energy barriers. The transition state represents the highest energy point along the reaction coordinate, and the height of this energy barrier (activation energy) determines the rate of the reaction.

DFT calculations are employed to locate the geometry of transition states for key steps like oxidative addition and reductive elimination. acs.org For example, in palladium-catalyzed C-H activation reactions, which proceed through a concerted metalation-deprotonation (CMD) pathway, computational analysis reveals the geometric constraints and energy barriers of the relevant transition states. acs.org By comparing the activation energies for different potential pathways, chemists can predict which reaction mechanism is most favorable. These computational insights are invaluable for rationalizing experimental observations, understanding catalyst behavior, and designing more efficient catalytic systems. acs.org

Role of Specific Intermediates in Reaction Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving palladium complexes. While specific studies focusing solely on this compound are limited, broader investigations into palladium-catalyzed reactions offer a window into the likely intermediates. In many palladium-catalyzed processes, the formation of transient species is crucial for the catalytic cycle. For instance, in cross-coupling reactions, anionic Pd(0) and Pd(II) intermediates are often proposed. nih.gov These can include tricoordinated anionic complexes that act as the effective catalysts. nih.gov

In aqueous solutions, the hydrolysis of palladium ammine complexes is a key reaction. DFT studies on similar palladium complexes with nitrogen-donor ligands suggest that hydrolysis proceeds via an associative mechanism, involving a penta-coordinated trigonal bipyramid transition state. mdpi.com This points to the role of aqua complexes, such as [Pd(NH₃)₃(H₂O)]²⁺ and [Pd(NH₃)₂(H₂O)₂]²⁺, as crucial intermediates in the stepwise displacement of ammine ligands by water molecules. The formation of these aqua species is often a precursor to further reactions, including the formation of bridged hydroxo dimers. researchgate.net The stability and reactivity of these aqua intermediates are highly dependent on the surrounding ligands and the reaction conditions. researchgate.net

Thermodynamic and Kinetic Modeling of this compound Reactions

The thermodynamic and kinetic aspects of reactions involving this compound are fundamental to understanding its stability and reactivity. Modeling these parameters provides quantitative insights into reaction feasibility and rates.

Equilibrium studies on Pd(II)-amine complexes indicate that the formation of these complexes is generally an exothermic process. nih.gov The stability of palladium ammine complexes in solution is significant, but they can undergo ligand exchange reactions. Kinetic modeling of ligand exchange in similar square-planar complexes often reveals a two-term rate law, suggesting both solvent-assisted and direct nucleophilic attack pathways.

For the hydrolysis of palladium ammine complexes, kinetic studies on related systems have allowed for the determination of rate constants and equilibrium constants for the stepwise substitution of ligands. acs.org Activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be evaluated using the Eyring equation, providing mechanistic insights. acs.org For instance, associative mechanisms are often proposed for ligand substitution reactions in square-planar palladium(II) complexes. acs.org

A simplified kinetic model can often be employed to represent the transformation of palladium complexes, with calculated concentrations of species showing a good fit with experimental data. researchgate.net Such models are essential for predicting the behavior of the system under various conditions. The table below presents a hypothetical example of kinetic data for a ligand substitution reaction.

| Reaction Step | Rate Constant (k) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| First Substitution | k₁ | 75 | -40 |

| Second Substitution | k₂ | 82 | -35 |

This table is illustrative and based on typical values for related palladium complexes.

Solvation Effects in Theoretical Studies

The solvent plays a critical role in the chemistry of ionic species like this compound. Theoretical studies must account for solvation effects to accurately predict reactivity and stability. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in DFT calculations to approximate the bulk solvent environment. mdpi.com These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field.

More explicit solvation models involve including a number of solvent molecules in the quantum mechanical calculation, treating the first solvation shell explicitly and the rest of the solvent as a continuum. This approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the ammine ligands and water molecules.

Theoretical investigations have shown that the thermodynamics of ligand exchange are significantly affected by the charge state of the complex and the processes of solvate shell destruction and formation for both the initial and final ions. The coordination of a water molecule to a palladium intermediate can significantly stabilize it, influencing the reaction pathway. researchgate.net For example, the stabilization of a nickel intermediate by a water molecule was found to be more efficient than for its palladium counterpart, suggesting a more facile hydrolytic pathway for nickel. researchgate.net

The choice of theoretical model for solvation is crucial. While continuum models offer a computationally efficient way to include solvent effects, they may not capture all the nuances of specific interactions. The development of more sophisticated solvation models continues to be an active area of research, aiming to provide a more accurate description of chemical processes in solution.

Applications in Advanced Materials Science

Precursor for Palladium Nanomaterials Synthesis

Tetraamminepalladium(II) chloride is widely employed as a starting material for the synthesis of palladium (Pd) nanomaterials. nbinno.com Its role as a precursor is fundamental to producing palladium nanoparticles with controlled sizes and distributions, which are essential for their subsequent applications. sigmaaldrich.comrsc.org The compound's predictable decomposition and reduction characteristics make it a reliable source of palladium for creating these sophisticated nanostructures.

The synthesis of palladium nanoparticles from palladium ammine chloride is pivotal for applications in modern electronics and sensor technology. These nanoparticles are integral to the manufacturing of sensitive detection devices and electronic components. frontiersin.org

In the electronics industry, Tetraamminepalladium(II) chloride is a key ingredient in palladium plating bath solutions. riyngroup.com The resulting palladium coatings are valued for their high efficiency and environmental friendliness. Furthermore, the compound is utilized to prepare conductive films that enhance the performance of electronic devices. chemimpex.com

For sensor applications, palladium nanoparticles exhibit remarkable catalytic and electrochemical properties. Tetraamminepalladium(II) chloride is used in the development of advanced electrochemical sensors designed to detect specific biomolecules and environmental pollutants. chemimpex.com The palladium nanoparticles derived from this precursor enhance the conductivity and stability of the sensor components, leading to improved detection capabilities. chemimpex.com Additionally, palladium nanoparticles are extensively researched for their application in hydrogen sensors, a critical technology for the growing hydrogen economy. frontiersin.org

Mesoporous carbon (MC) is a highly effective support material for catalysts due to its large surface area and structured porosity. Tetraamminepalladium(II) chloride monohydrate is explicitly used as a precursor to create catalysts composed of palladium nanoparticles dispersed on mesoporous carbon supports. sigmaaldrich.comthermofisher.com

The typical preparation process involves impregnating the mesoporous carbon material with an aqueous solution of Tetraamminepalladium(II) chloride. This is followed by a reduction step, where the palladium complex is converted into metallic palladium nanoparticles anchored onto the carbon support. The properties of the final catalytic material, such as nanoparticle size and dispersion, can be controlled by adjusting the synthesis parameters. These Pd/MC materials are highly efficient catalysts for various chemical reactions, including the selective reduction of nitrite (B80452) to nitrogen. sigmaaldrich.com

Production of Conductive Polymers and Coatings

This compound plays a role in the fabrication of conductive materials, primarily through its use in electroplating and as a precursor for palladium nanoparticles that can be incorporated into polymer matrices. While other palladium compounds are also used, the nanoparticles derived from precursors like this compound are central to this application. chemimpex.com

Conductive composite materials can be created by dispersing metallic palladium nanoparticles within a polymer. For instance, conductive polypyrrole-palladium (PPy-Pd) composite nanospheres can be synthesized where palladium nanoparticles are uniformly distributed within the polymer matrix. nih.gov This integration of conductive metallic particles imparts electrical conductivity to the polymer.

In the realm of coatings, Tetraamminepalladium(II) chloride is a primary raw material for palladium plating. riyngroup.com This electroplating process is widely used in the electronics industry to deposit thin, conductive, and corrosion-resistant layers of palladium onto components. riyngroup.com

Development of Advanced Materials for Energy Applications

The unique properties of palladium make it indispensable for various energy technologies, and this compound serves as a key precursor for creating the necessary advanced materials. acs.org Applications range from fuel cells to hydrogen storage, addressing critical needs in the transition to cleaner energy sources. frontiersin.orgchemimpex.com

Tetraamminepalladium(II) chloride is utilized in electrochemical applications, notably in the development of fuel cells, where its excellent conductivity and stability are advantageous. chemimpex.com Catalysts for fuel cells are one of the key applications for materials derived from this compound. bjrock.com

Furthermore, palladium and its alloys are among the most investigated materials for solid-state hydrogen storage. arxiv.orgresearchgate.net Palladium nanoparticles, which can be synthesized from this compound, have a high affinity for hydrogen and can absorb significant quantities of it at ambient temperature and pressure. frontiersin.orgarxiv.org Research focuses on creating palladium-based alloys and nanostructures that can store hydrogen with high gravimetric density and allow for its controlled release, making it a viable option for hydrogen-powered fuel cell applications. researchgate.netdtic.mil The use of metal ammine complexes, a class of compounds to which this compound belongs, is also being investigated for reversible hydrogen storage. rsc.org

Interactive Data Table: Properties of Tetraamminepalladium(II) Chloride Monohydrate

| Property | Value | Source(s) |

| Chemical Formula | Pd(NH₃)₄Cl₂·H₂O | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 13933-31-8 | sigmaaldrich.combjrock.comsigmaaldrich.com |

| Appearance | Powder or crystals; Large particles are colorless, small particles are slightly yellowish | sigmaaldrich.combjrock.com |

| Purity | ≥98% to ≥99.99% | sigmaaldrich.combjrock.comsigmaaldrich.com |

| Palladium Content | ~40.40% | bjrock.com |

| Melting Point | 120 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.91 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

Interactive Data Table: Advanced Energy Applications

| Application Area | Role of Palladium Material | Precursor Compound | Source(s) |

| Fuel Cells | Catalyst and conductive component | Tetraamminepalladium(II) chloride | chemimpex.combjrock.com |

| Hydrogen Storage | Hydrogen absorption/adsorption medium | Tetraamminepalladium(II) chloride (as precursor for Pd nanoparticles) | frontiersin.orgarxiv.orgresearchgate.net |

| Hydrogen Fuel Cells | Support for hydrogen production from ammonia-based reactions | Palladium chloride (related compound) | dtic.mil |

Future Research Directions

Future research into palladium ammine chloride complexes is poised to unlock new catalytic efficiencies, deeper mechanistic understanding, and novel applications. Advances in catalyst design, spectroscopic techniques, and computational chemistry are driving the exploration of these versatile compounds, pushing the boundaries of their utility in both established and emerging scientific fields.

Q & A

Q. What are the standard methods for synthesizing palladium ammine chloride complexes, and how can their purity be verified?

this compound complexes, such as diamminedichloropalladium(II), are typically synthesized by reacting palladium(II) chloride with aqueous ammonia under controlled stoichiometric conditions . Purity verification involves X-ray diffraction (XRD) for crystallinity analysis, inductively coupled plasma optical emission spectrometry (ICP-OES) for Pd content quantification (≥99.0% metals basis), and thermogravimetric analysis (TGA) to confirm ammonia coordination . Solubility in dilute HCl or ammonia solutions can further validate structural integrity .

Q. How do solubility properties of this compound influence its reactivity in catalytic applications?

this compound is sparingly soluble in water but dissolves readily in dilute hydrochloric acid or ammonia, forming reactive intermediates like [Pd(NH₃)₂Cl₂]. This solubility profile enables its use in homogeneous catalysis, where ligand exchange kinetics dictate catalytic activity. For example, in cross-coupling reactions, ammonia ligands dissociate to generate active Pd(0) species . Researchers should optimize solvent systems (e.g., HCl/ammonia mixtures) to balance solubility and catalytic turnover .

Q. What safety protocols are critical when handling this compound in the laboratory?

this compound is a skin irritant and suspected carcinogen. Researchers must use PPE (gloves, lab coats) and work in fume hoods to avoid inhalation of decomposition products (e.g., Cl⁻ fumes). Waste disposal should follow institutional guidelines for heavy metals. Training on emergency procedures for spills or exposure is mandatory, as per chemical hygiene plans .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental data on ammonia desorption kinetics in palladium ammine complexes?

Discrepancies in desorption enthalpies (e.g., 37–39 kJ/mol for adsorbed states in analogous ammine complexes) often arise from differences in experimental setups (TGA vs. absorption measurements). Density functional theory (DFT) simulations can model adsorption/desorption pathways, identifying intermediate states and activation energies. For instance, DFT has clarified adsorbed vs. bulk ammonia interactions in strontium chloride ammines, a methodology applicable to Pd systems .

Q. What experimental strategies mitigate palladium nanoparticle aggregation during reductive decomposition of this compound?

Aggregation during reduction (e.g., using H₂ or CO) can be minimized by introducing stabilizing agents like polyvinylpyrrolidone (PVP) or controlling reduction rates. For example, PVP-modified synthesis of cobalt ammine chloride nanomaterials prevented aggregation, a technique adaptable to Pd systems . Characterization via TEM and dynamic light scattering (DLS) is recommended to monitor nanoparticle size distribution .

Q. How do ligand substitution dynamics in this compound affect catalytic selectivity in C–N bond-forming reactions?

The labile ammonia ligands in [Pd(NH₃)₂Cl₂] allow for ligand substitution with substrates like amines, influencing regioselectivity. Kinetic studies (e.g., stopped-flow spectroscopy) can track substitution rates, while mechanistic probes (e.g., Hammett plots) correlate electronic effects with catalytic outcomes. Recent studies on Pd-catalyzed amination of chloro-pyrimidines highlight the role of ligand lability in achieving >90% yield .

Q. What analytical techniques are optimal for detecting trace palladium residues in reaction mixtures after catalytic cycles?

ICP-MS offers ultra-trace detection (ppb level), while colorimetric assays (e.g., with dithizone) provide rapid screening. Cross-validation with X-ray absorption spectroscopy (XAS) ensures accurate speciation analysis, critical for environmental compliance and process optimization .

Contradictions and Methodological Challenges

Q. Why do reported decomposition temperatures for this compound vary across studies (e.g., 675°C vs. lower values)?

Variations arise from differences in sample purity, heating rates, and atmospheric conditions (e.g., O₂ vs. inert gas). Researchers should standardize TGA protocols (ISO 11358) and pre-treat samples with recrystallization to minimize impurities .

Q. How can conflicting data on the carcinogenicity of this compound be addressed in risk assessments?

While some studies report mutagenicity (e.g., Ames test positives), others classify it as a "questionable carcinogen." Meta-analyses of toxicological databases (e.g., RTECS) and in vivo models (e.g., rodent studies) are essential. Parallel studies on analogous Pt ammine complexes may provide mechanistic insights .

Methodological Recommendations

- Synthesis Optimization : Use Schlenk lines for air-sensitive reactions to prevent Pd(0) oxidation .

- Data Reproducibility : Report detailed experimental conditions (e.g., ammonia concentration, stirring rates) per academic journal standards .

- Computational Validation : Pair DFT with experimental kinetics to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.